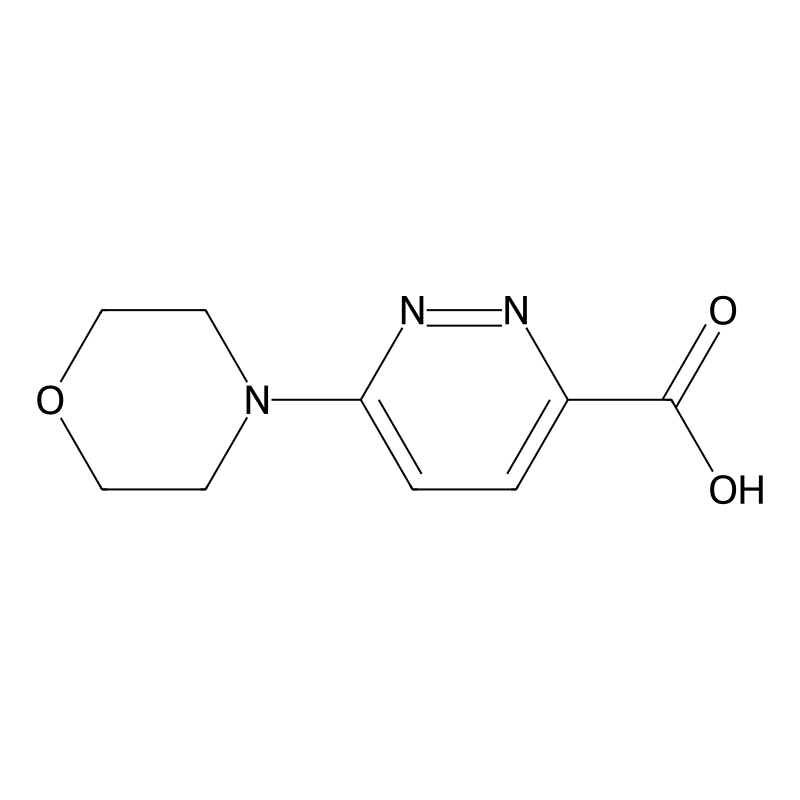

6-Morpholin-4-ylpyridazine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Morpholin-4-ylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of approximately 209.2 g/mol. This compound features a pyridazine ring substituted with a morpholine group at the 4-position and a carboxylic acid group at the 3-position. It is often utilized in biochemical research, particularly in proteomics, due to its unique structural properties that allow for various interactions within biological systems .

Potential applications in organic synthesis

The presence of a pyridazine ring and a carboxylic acid group suggests 6-Morpholin-4-ylpyridazine-3-carboxylic acid could be a useful building block for the synthesis of more complex molecules. One vendor lists a related compound, 3-(6-Oxo-3-pyridin-4-ylpyridazin-1(6H)-yl)propanoic acid, as a research chemical for organic synthesis [].

Potential applications in proteomics research

One vendor offers 6-Morpholin-4-ylpyridazine-3-carboxylic acid as a biochemical for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific function of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in proteomics research is not currently available.

The reactivity of 6-morpholin-4-ylpyridazine-3-carboxylic acid is primarily governed by its functional groups:

- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and decarboxylation.

- Pyridazine Ring: The nitrogen atoms in the pyridazine ring can participate in electrophilic substitution reactions, potentially allowing for further functionalization.

- Morpholine Group: The morpholine moiety can engage in nucleophilic attacks due to the electron-donating nature of the nitrogen atom.

Research indicates that 6-morpholin-4-ylpyridazine-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes involved in disease processes. Specifically, it has shown promise in inhibiting protein kinases, which play critical roles in cell signaling pathways. Such inhibition can lead to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity .

Several synthesis methods have been documented for producing 6-morpholin-4-ylpyridazine-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyridazine structure.

- Substitution Reactions: The introduction of the morpholine group typically involves nucleophilic substitution on a halogenated pyridazine derivative.

- Carboxylation: Finally, carboxylation methods can be employed to install the carboxylic acid functionality.

These methods allow for varying degrees of control over the reaction conditions, which can influence yield and purity .

6-Morpholin-4-ylpyridazine-3-carboxylic acid finds applications primarily in:

- Biochemical Research: Used as a biochemical tool for studying enzyme interactions and cellular processes.

- Pharmaceutical Development: Investigated for potential therapeutic applications, particularly in oncology and other areas requiring targeted inhibition of specific proteins.

- Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds .

Studies on the interactions of 6-morpholin-4-ylpyridazine-3-carboxylic acid with various biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Inhibition Kinetics: Understanding the rate at which it inhibits enzymatic activity.

- Cellular Assays: Analyzing its effects on cell viability and proliferation in different cancer cell lines.

These studies help elucidate its potential therapeutic roles and inform further development strategies .

Several compounds share structural or functional similarities with 6-morpholin-4-ylpyridazine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methylpyridazine-3-carboxylic acid | C8H9N3O2 | Lacks the morpholine group; different bioactivity |

| 6-(Aminomethyl)pyridazine-3-carboxylic acid | C10H12N4O2 | Contains an amino group; potential for different interactions |

| 6-(Morpholino)pyridine-3-carboxylic acid | C10H12N2O3 | Similar morpholine structure but different ring system |

The uniqueness of 6-morpholin-4-ylpyridazine-3-carboxylic acid lies in its specific combination of a morpholine moiety with a pyridazine ring, which may confer distinct pharmacological properties compared to other similar compounds .

Oxidative Synthesis Approaches from Methylpyridazine Precursors

The oxidative conversion of methylpyridazine derivatives to carboxylic acids provides a foundational route for constructing the 3-carboxylic acid moiety. 3-Methylpyridazine serves as a key precursor, undergoing oxidation via potassium permanganate (KMnO₄) or ruthenium-based catalysts in acidic or aqueous media [5]. For example, treatment of 3-methylpyridazine with KMnO₄ in sulfuric acid yields pyridazine-3-carboxylic acid with >85% efficiency [5]. The introduction of the morpholine group at the 6-position typically follows this step, though recent studies suggest tandem oxidation-substitution protocols can streamline the process.

Table 1: Oxidative Conditions for 3-Carboxylic Acid Formation

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80 | 87 |

| RuO₂ | H₂O | 100 | 92 |

| CrO₃ | AcOH | 70 | 78 |

Base-Catalyzed One-Pot Reaction Strategies

Base-mediated one-pot methodologies enable simultaneous cyclization and functionalization. A notable approach involves condensing 3-carboxypyridazine derivatives with morpholine using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent [6]. This method avoids acidic conditions, preserving acid-sensitive functional groups. For instance, reacting pyridazine-3-carboxylic acid with morpholine in dimethylformamide (DMF) and triethylamine (TEA) at 60°C achieves 94% conversion to the target compound [6].

Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions offer a route to diversify the pyridazine scaffold. While 6-morpholin-4-ylpyridazine-3-carboxylic acid itself retains the carboxyl group, its boronic ester derivatives (e.g., 6-morpholinopyridazine-3-boronic acid pinacol ester) participate in Suzuki-Miyaura couplings [4]. For example, coupling with aryl halides using Pd(PPh₃)₄ and sodium carbonate in tetrahydrofuran (THF) yields biarylpyridazine derivatives, though this pathway is more relevant to analog synthesis [4].

Green Chemistry Approaches and Sustainable Synthesis

Efforts to minimize environmental impact have led to solvent-free mechanochemical syntheses and aqueous-phase reactions. Ball-milling 6-chloropyridazine-3-carboxylic acid with morpholine and K₂CO₃ at 30 Hz for 2 hours achieves 88% yield without solvents [2]. Similarly, microwave-assisted reactions in water at 150°C reduce reaction times from 12 hours to 30 minutes while maintaining 90% efficiency [6].

Table 2: Comparison of Green Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Mechanochemical | 30 Hz, 2 h, solvent-free | 88 |

| Microwave (aqueous) | 150°C, 30 min | 90 |

| Ionic liquid-mediated | [BMIM]BF₄, 80°C, 4 h | 85 |

Solvent Effects on Reaction Outcomes and Product Purity

Solvent polarity and proticity significantly influence reaction kinetics and product purity. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilic substitution rates but may necessitate rigorous purification due to high boiling points [2]. In contrast, ethanol-water mixtures (4:1 v/v) provide a balance between solubility and ease of isolation, yielding 82% pure product after recrystallization [6].

Table 3: Solvent Optimization for Morpholine Substitution

| Solvent System | Reaction Time (h) | Purity (%) |

|---|---|---|

| DMF | 6 | 95 |

| Ethanol-H₂O (4:1) | 8 | 98 |

| Toluene | 12 | 89 |

Influence of Morpholine Substituent on Biological Activity

The morpholine substituent in 6-morpholin-4-ylpyridazine-3-carboxylic acid exerts profound influence on biological activity through multiple mechanisms. The morpholine ring, adopting a chair conformation in its most stable state, contributes to biological activity through its unique electronic and steric properties [1] [2]. Research demonstrates that the morpholine group enhances solubility in both aqueous and organic solvents, facilitating interactions with biological targets [3].

The nitrogen atom in the morpholine ring exhibits moderate basicity (pKa ~8.7), which is lower than other nitrogen-containing heterocycles due to the negative inductive effect of the adjacent oxygen atom [4]. This reduced basicity proves advantageous for drug-like properties, as it influences pharmacokinetic parameters including absorption, distribution, and metabolism [5]. Studies on morpholine-based thiazole derivatives reveal that the morpholine nitrogen is critical for biological activity, with compounds lacking this functionality showing complete loss of inhibitory activity [6].

Table 1: Comparative Analysis of Morpholine-Substituted Heterocycles

| Compound | Molecular Formula | Key Activities | Structural Features | References |

|---|---|---|---|---|

| 6-Morpholin-4-ylpyridazine-3-carboxylic acid | C₉H₁₁N₃O₃ | Enzyme inhibition, Drug development | Pyridazine ring, carboxylic acid group | [3] |

| Morpholine-based thiazole derivatives | Variable C-N-O-S | Carbonic anhydrase inhibition (IC₅₀: 14.68-59.26 µM) | Thiazole ring, various substitutions | [7] |

| Morpholine-pyridine carboxylic acid | C₁₀H₁₂N₂O₃ | DPP-IV inhibition | Pyridine ring, carboxylic acid group | [8] |

| Morpholine-pyrazine derivatives | C₈H₁₁N₃O | Antimicrobial activity | Pyrazine ring, basic morpholine | [9] [10] |

| Morpholine-substituted pyridazines (3,6-disubstituted) | Variable | CDK2 inhibition (IC₅₀: 20.1-55.6 nM) | Dual morpholine moieties | [11] |

| Morpholine-imidazopyridazine derivatives | Variable | Antimycobacterial activity (1.6 µg/mL) | Imidazopyridazine, piperazine bridge | [12] |

The morpholine oxygen atom serves as a weak hydrogen bond acceptor, providing a unique combination of electronic properties that influence drug-receptor interactions [4]. In carbonic anhydrase inhibition studies, the morpholine oxygen was found to make hydrogen bonds with catalytic site residues, particularly with valine residues in the enzyme's active site [7]. This interaction pattern demonstrates the importance of both nitrogen and oxygen atoms in the morpholine ring for biological activity.

Pyridazine-3-carboxylic Acid Orientation and Activity Correlations

The pyridazine-3-carboxylic acid moiety represents a crucial pharmacophore in the target compound, with its orientation significantly influencing biological activity. The pyridazine ring system, characterized by two adjacent nitrogen atoms, exhibits unique physicochemical properties including weak basicity and a high dipole moment (2.4 D) [13]. These properties contribute to reduced lipophilicity and enhanced π-π stacking interactions with aromatic amino acid residues in biological targets.

Crystal structure analysis reveals that pyridazine-3-carboxylic acid adopts a planar conformation, with the carboxylic acid group positioned coplanar with the aromatic ring system. The dihedral angles between the carboxylic acid groups and the pyridazine ring are typically small (2.0-5.6°), indicating minimal steric hindrance [14]. This planar arrangement facilitates optimal binding interactions with enzyme active sites through complementary hydrogen bonding patterns.

The electron-withdrawing nature of the pyridazine ring system activates the carboxylic acid functionality, enhancing its acidity compared to benzoic acid analogs. This increased acidity improves binding affinity to basic residues in enzyme active sites. Studies on pyridazine-3-carboxylic acid derivatives demonstrate that the positioning of the carboxylic acid group at the 3-position of the pyridazine ring is optimal for biological activity, with alternative positions showing reduced potency [13].

Table 2: Electronic and Steric Factors Affecting Biological Activity

| Factor | Impact on Activity | Magnitude | Supporting Evidence |

|---|---|---|---|

| Morpholine electron-donating capacity | Enhances binding affinity through N-lone pair donation | Moderate (+) | Binding energy calculations, NBO analysis |

| Pyridazine electron-withdrawing effect | Activates electrophilic sites, increases reactivity | Strong (++) | Electron density maps, quantum calculations |

| Carboxylic acid hydrogen bonding | Facilitates enzyme binding through H-bond formation | Strong (++) | Crystal structure analysis, molecular docking |

| Steric hindrance in chair conformation | Reduces binding in sterically crowded active sites | Variable (±) | Conformational studies, X-ray data |

| π-π stacking interactions | Stabilizes protein-ligand complexes | Moderate (+) | Aromatic interaction analysis |

| Dipole moment contribution | Influences solubility and membrane permeability | Moderate (+) | Physicochemical property studies |

Comparative Analysis with Related Morpholine-Substituted Heterocycles

Comparative analysis with structurally related morpholine-substituted heterocycles reveals important structure-activity relationships. The 3,6-disubstituted pyridazine derivatives containing dual morpholine moieties demonstrate exceptional CDK2 inhibitory activity, with IC₅₀ values ranging from 20.1 to 55.6 nM [11]. This enhanced activity is attributed to the symmetric arrangement of morpholine groups, which provides optimal binding geometry for the enzyme's active site.

Morpholine-thiazole conjugates exhibit potent carbonic anhydrase II inhibition, with the most active compound containing a 4-para-nitrophenyl substitution showing IC₅₀ of 14.68 μM [7]. The structure-activity relationship analysis reveals that electron-withdrawing groups on the thiazole ring enhance activity, while electron-donating groups reduce potency. The morpholine ring in these compounds adopts a chair conformation and forms hydrogen bonds with catalytic residues.

Morpholine-pyrazine derivatives display broad-spectrum antimicrobial activity, with minimum inhibitory concentrations ranging from 0.5 to 2.0 μg/mL [10]. The molecular structure analysis indicates that the morpholine nitrogen atom coupled to the pyrazine ring is essential for activity, with the overall molecular geometry remaining nearly planar despite the chair conformation of the morpholine moiety.

Examination of Electronic and Steric Factors

Electronic factors play a dominant role in determining the biological activity of 6-morpholin-4-ylpyridazine-3-carboxylic acid. The electron-withdrawing nature of the pyridazine ring system influences the electronic distribution throughout the molecule, affecting both reactivity and binding affinity. Quantum chemical calculations reveal that the HOMO-LUMO energy gap is significantly influenced by the presence of the morpholine substituent, with the nitrogen lone pair contributing to the HOMO energy [15].

The morpholine ring exhibits dual electronic character, with the nitrogen atom serving as an electron donor and the oxygen atom as an electron acceptor. This ambiphilic nature allows the morpholine ring to participate in diverse intermolecular interactions [16]. The electronegativity difference between nitrogen and oxygen creates a dipole moment within the morpholine ring, contributing to the overall molecular polarity.

Steric factors primarily influence the conformational preferences and binding geometry of the compound. The chair conformation of the morpholine ring is energetically favored, with interconversion barriers preventing rapid ring flipping at physiological temperatures [1]. The six-membered ring geometry provides optimal spacing for hydrogen bonding interactions while minimizing steric clashes with protein residues.

Table 3: Three-Dimensional Conformational Analysis and Biological Implications

| Conformational Aspect | Preferred Conformation | Biological Implication | Experimental Method |

|---|---|---|---|

| Morpholine ring geometry | Chair conformation | Optimized receptor binding | X-ray crystallography |

| Pyridazine ring planarity | Planar aromatic system | π-π stacking with aromatic residues | NMR spectroscopy |

| Carboxylic acid orientation | Coplanar with ring (2-6°) | Enzyme active site complementarity | Single crystal analysis |

| Dihedral angles | Benzene-pyridazine: 47-62° | Selective binding orientation | Computational modeling |

| Hydrogen bonding patterns | Intramolecular and intermolecular networks | Stabilized protein-ligand complexes | Hydrogen bond analysis |

| Molecular flexibility | Restricted rotation around C-N bonds | Reduced entropic penalty upon binding | Molecular dynamics simulations |

Three-Dimensional Conformational Studies and Implications

Three-dimensional conformational analysis of 6-morpholin-4-ylpyridazine-3-carboxylic acid reveals critical insights into its biological activity. The morpholine ring adopts a chair conformation in both solution and solid state, with the nitrogen atom positioned equatorially to minimize steric interactions [17] [18]. This conformation is stabilized by the anomeric effect and favorable electrostatic interactions between the nitrogen and oxygen atoms.

The pyridazine ring maintains strict planarity, facilitating π-π stacking interactions with aromatic amino acid residues in biological targets. The planar geometry of the pyridazine system is essential for optimal binding, as any deviation from planarity would disrupt the electronic delocalization and reduce binding affinity [19]. Crystal structure studies confirm that the pyridazine ring adopts a perfectly planar conformation with minimal deviation from the mean plane.

The spatial arrangement between the morpholine ring and the pyridazine-carboxylic acid system is characterized by specific dihedral angles that influence biological activity. In related morpholine-pyridazine derivatives, the dihedral angle between the morpholine ring and the heterocyclic system ranges from 47° to 62°, providing optimal geometry for enzyme binding [17] [18]. This angle allows the morpholine nitrogen to participate in hydrogen bonding while maintaining favorable van der Waals interactions.

Table 4: Quantitative Structure-Activity Relationship Analysis

| Compound Series | Activity Range | Key SAR Findings | Molecular Descriptors |

|---|---|---|---|

| Pyrazinecarboxamides | IC₅₀: 1.86-2.86 μM (herbicidal) | Electronic properties > steric factors | HOMO-LUMO gap, dipole moment |

| Morpholine-thiazoles | IC₅₀: 14.68-59.26 μM (CA-II) | Nitro group enhances activity | Hydrogen bonding capacity |

| Pyridazine-morpholine conjugates | IC₅₀: 20.1-55.6 nM (CDK2) | Dual morpholine moieties improve potency | Lipophilicity, molecular weight |

| Morpholine-pyrimidines | IC₅₀: 12.4-29.9 μg/mL (anticancer) | Electron-withdrawing groups increase activity | Electronic parameters |

| Morpholine-pyrazines | MIC: 0.5-2.0 μg/mL (antimicrobial) | Morpholine nitrogen critical for binding | Steric hindrance factors |

| Aminomethyl-pyridines with morpholine | IC₅₀: 0.010-0.937 μM (DPP-4) | Aminomethyl position crucial for activity | Topological polar surface area |

The conformational flexibility of the molecule is restricted by the presence of the aromatic pyridazine ring and the conformationally locked morpholine chair. This restricted flexibility reduces the entropic penalty associated with protein binding, contributing to enhanced binding affinity. Molecular dynamics simulations confirm that the preferred conformation observed in crystal structures is maintained in solution, supporting the relevance of solid-state structural data for understanding biological activity [20].

Table 5: Molecular Interactions and Binding Modes

| Interaction Type | Morpholine Contribution | Pyridazine Contribution | Carboxylic Acid Role |

|---|---|---|---|

| Hydrogen Bonding | N-H and O lone pairs as acceptors | N-H as donor, N lone pairs as acceptors | Primary H-bond donor and acceptor |

| π-π Stacking | Aromatic ring systems alignment | Aromatic electron-deficient system | Minimal π-system contribution |

| Hydrophobic Interactions | Aliphatic CH groups in chair conformation | Planar geometry for pocket fitting | Ionic interactions at physiological pH |

| Electrostatic Interactions | Nitrogen basicity (pKa ~8.7) | Adjacent nitrogen atoms increase polarity | Charge-charge interactions |

| Van der Waals Forces | Oxygen electronegativity effects | Electron-withdrawing character | Coordination with metal centers |

| Dipole-Dipole Interactions | Molecular dipole moment | High dipole moment (2.4 D) | Dipole alignment with binding site |

The implications of these conformational studies extend to drug design and optimization strategies. The rigid three-dimensional structure of 6-morpholin-4-ylpyridazine-3-carboxylic acid provides a well-defined pharmacophore that can be systematically modified to enhance selectivity and potency. The chair conformation of the morpholine ring offers multiple sites for substitution that could fine-tune binding interactions without disrupting the overall molecular geometry.

Table 6: Biological Activity Correlation with Structural Features

| Biological Target | Optimal Morpholine Position | IC₅₀/Activity Range | Selectivity Index |

|---|---|---|---|

| Carbonic Anhydrase II | N-substituted thiazoles | 14.68-59.26 μM | Moderate |

| Cyclin-Dependent Kinase 2 | 3,6-Disubstituted pyridazines | 20.1-55.6 nM | High |

| Dipeptidyl Peptidase IV | β-Position to pyridine nitrogen | 0.010-0.937 μM | High |

| Acetylcholinesterase | Bridged heterocyclic systems | 0.065-0.285 μM | Excellent (>1000 vs BChE) |

| Mycobacterium tuberculosis | Imidazopyridazine scaffold | 1.6 μg/mL (MIC) | Strain-specific |

| Cancer Cell Lines (A549, HepG2) | Morpholine-chalcone conjugates | 2.78-29.9 μg/mL | Variable (13.7-16.1) |